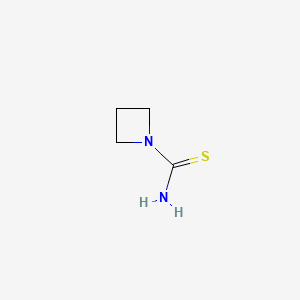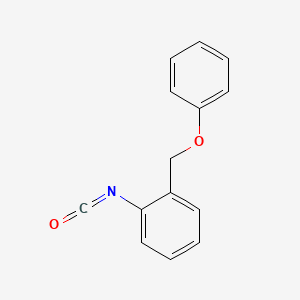
Azetidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine-1-carbothioamide is a heterocyclic compound with the molecular formula C4H8N2S. It is characterized by a four-membered azetidine ring with a thioamide functional group attached to it. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azetidine-1-carbothioamide can be synthesized through various methods. One common approach involves the reaction of azetidine with thiocarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the thioamide group .
Industrial Production Methods: Industrial production of 1-azetidinecarbothioamide often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Azetidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various azetidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Azetidine-1-carbothioamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential scaffold for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of polymers and as a precursor for various chemical syntheses .
Mecanismo De Acción
The mechanism of action of 1-azetidinecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor or drug candidate .
Comparación Con Compuestos Similares
Azetidine: A simpler analog without the thioamide group.
Aziridine: A three-membered ring analog with different reactivity.
Thioacetamide: Contains a thioamide group but lacks the azetidine ring
Uniqueness: Azetidine-1-carbothioamide is unique due to the combination of the azetidine ring and the thioamide group, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C4H8N2S |
|---|---|
Peso molecular |
116.19 g/mol |
Nombre IUPAC |
azetidine-1-carbothioamide |
InChI |
InChI=1S/C4H8N2S/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7) |
Clave InChI |
TVXXEYSOBIMTAB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)


![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)



